Tumor Uptake and Kidney Retention Trade-Off: Minigastrin Analogs with vs. without Pentaglutamic Acid Sequence
Minigastrin analogs containing the pentaglutamic acid sequence demonstrate substantially higher tumor uptake compared to analogs lacking this motif, but this benefit is accompanied by markedly increased renal retention. In a comparative biodistribution study of ¹¹¹In-labeled gastrin/CCK2 peptides in AR42J tumor-bearing mice, linear minigastrin peptides MG0 and sargastrin (containing penta-Glu) achieved tumor uptake exceeding 48% ID/g at 1-4 h post-injection, while CCK-based analogs displayed only ~2.5% ID/g tumor uptake [1]. In a separate systematic library screen, deletion of the pentaglutamate sequence reduced tumor uptake by a factor of 3 but decreased kidney uptake by a factor of 20—a critical differentiation for therapeutic index optimization [2].
| Evidence Dimension | Tumor uptake and kidney retention in AR42J xenograft mouse model |
|---|---|
| Target Compound Data | Minigastrin analogs with penta-Glu: tumor uptake >48% ID/g (MG0, sargastrin); 3-fold higher tumor uptake vs. des-Glu [1] [2] |
| Comparator Or Baseline | CCK analogs: ~2.5% ID/g tumor uptake [1]; Des-penta-Glu minigastrin analogs: 20-fold lower kidney uptake but 3-fold lower tumor uptake [2] |
| Quantified Difference | Minigastrin tumor uptake ~19-fold higher than CCK analogs; penta-Glu confers 3× higher tumor uptake with 20× higher kidney retention |
| Conditions | ¹¹¹In-DOTA conjugated peptides; subcutaneous CCK2 receptor-expressing AR42J tumors in nude mice; 1-4 h post-injection biodistribution |
Why This Matters
This trade-off directly informs radionuclide therapy candidate selection: penta-Glu-containing analogs offer superior tumor targeting for imaging but require mitigation strategies for renal toxicity in therapeutic applications.
- [1] Comparative biodistribution of 12 ¹¹¹In-labelled gastrin/CCK2 receptor-targeting peptides. Eur J Nucl Med Mol Imaging. 2011. DOI: 10.1007/s00259-011-1786-0. View Source
- [2] Mather SJ, Ellison D, Bard D, et al. Selection of Radiolabeled Gastrin Analogs for Peptide Receptor–Targeted Radionuclide Therapy. J Nucl Med. 2007;48(4):615-622. PMC2246928. View Source
